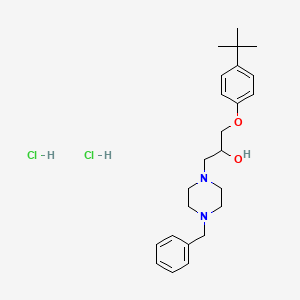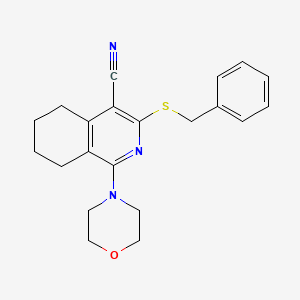
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1987 and has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Mecanismo De Acción
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. This activation leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This results in the activation of protein kinase A (PKA) and the phosphorylation of key metabolic enzymes, leading to increased energy expenditure and fat oxidation.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have a number of biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have anti-inflammatory effects and to improve liver function in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its efficacy in humans has been limited, and there have been concerns about its safety and tolerability. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has a relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
Future research on 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 could focus on improving its efficacy and safety profile by optimizing its chemical structure and dosing regimen. Additionally, further studies could investigate its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research could focus on identifying new targets for the treatment of obesity and related metabolic disorders, and on developing novel therapeutics based on the mechanisms of action of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344.
Métodos De Síntesis
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 can be synthesized using a multi-step process starting with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This is then reacted with 4-tert-butylphenol and epichlorohydrin to form the desired product. The final step involves the formation of the dihydrochloride salt by reacting the product with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-24(2,3)21-9-11-23(12-10-21)28-19-22(27)18-26-15-13-25(14-16-26)17-20-7-5-4-6-8-20;;/h4-12,22,27H,13-19H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUDIVGALDIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)

![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)

![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)

![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123013.png)

![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)